molecular formula C17H13Cl2N3O3 B2650823 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide CAS No. 866237-03-8

2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B2650823
CAS No.: 866237-03-8
M. Wt: 378.21
InChI Key: BGHRCHXBNSNSMB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic auxin-like compound characterized by a dichlorophenoxy group linked via a propanamide chain to a 1,2,5-oxadiazol-3-yl (furazan) ring substituted with a phenyl group. The propanamide chain differentiates it from classical auxins (e.g., 2,4-D), which typically feature acetic or propionic acid backbones. The 1,2,5-oxadiazole ring, a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in agrochemicals, may improve its pharmacokinetic properties compared to simpler auxin analogs .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-10(24-14-8-7-12(18)9-13(14)19)17(23)20-16-15(21-25-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRCHXBNSNSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.

    Synthesis of 4-phenyl-1,2,5-oxadiazole: This involves the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 4-phenyl-1,2,5-oxadiazole in the presence of a coupling agent like carbodiimide to form the desired propanamide.

Industrial Production Methods

Industrial production methods would typically involve large-scale synthesis using similar reaction conditions but optimized for yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions may target the oxadiazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Compounds with substituted halogen atoms.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on plant physiology and potential herbicidal activity.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Utilized in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in plants, disrupting normal physiological processes.

    Pathways Involved: It may interfere with photosynthesis, cell division, or other critical pathways in plants.

Comparison with Similar Compounds

Backbone Modifications

  • Propanamide vs. Acetamide Chains: The target compound’s propanamide chain (C₃) provides greater conformational flexibility compared to acetamide (C₂) in Compound 533 . This may improve binding to auxin receptors (e.g., TIR1/AFB proteins) by allowing optimal alignment of the dichlorophenoxy group with hydrophobic pockets.
  • In contrast, Compound 533’s pyridine ring offers π-π stacking and hydrogen-bonding opportunities, which may enhance affinity but reduce metabolic stability .

Substituent Effects

  • Chlorine vs. Methoxy/Tert-Butyl Groups: The dichlorophenoxy group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability and herbicidal potency.
  • Phenyl vs. Dimethoxyphenyl : The phenyl group on the oxadiazole ring (target compound) lacks electron-donating groups, which may reduce oxidative metabolism compared to the 3,4-dimethoxyphenyl substituent in the analog .

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